molecular formula C19H26N6S B4895211 2,6-di(piperidin-1-yl)-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine

2,6-di(piperidin-1-yl)-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine

Cat. No.: B4895211
M. Wt: 370.5 g/mol
InChI Key: YCMQQLRBCTVJNP-UHFFFAOYSA-N
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Description

2,6-di(piperidin-1-yl)-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with piperidine and thiophene groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-di(piperidin-1-yl)-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 2,6-diaminopyrimidine with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with piperidine under controlled conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, large-scale synthesis would likely involve optimization of the laboratory procedures to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,6-di(piperidin-1-yl)-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2,6-di(piperidin-1-yl)-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Possible applications in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-di(piperidin-1-yl)-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The piperidine and thiophene groups may play a role in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-diaminopyrimidine: A precursor in the synthesis of the compound.

    Thiophene-2-carbaldehyde: Another precursor used in the synthesis.

    Piperidine: A common structural motif in many organic compounds.

Uniqueness

2,6-di(piperidin-1-yl)-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine is unique due to its combination of piperidine, thiophene, and pyrimidine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2,6-di(piperidin-1-yl)-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6S/c1-3-9-24(10-4-1)18-14-17(23-20-15-16-8-7-13-26-16)21-19(22-18)25-11-5-2-6-12-25/h7-8,13-15H,1-6,9-12H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMQQLRBCTVJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC=CS3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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